molecular formula C11H12N2OS B14601898 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine CAS No. 59021-10-2

3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine

Cat. No.: B14601898
CAS No.: 59021-10-2
M. Wt: 220.29 g/mol
InChI Key: IEDDVCWDHHBMLW-UHFFFAOYSA-N
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Description

3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a pyrazine ring connected by a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine typically involves the reaction of 2,5-dimethylpyrazine with a furan-2-ylmethyl sulfide precursor. One common method includes the use of a nucleophilic substitution reaction where the furan-2-ylmethyl sulfide acts as a nucleophile, attacking the electrophilic center on the 2,5-dimethylpyrazine ring under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its heterocyclic rings and sulfanyl linkage. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid
  • 2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid derivatives
  • N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide

Uniqueness

3-{[(Furan-2-yl)methyl]sulfanyl}-2,5-dimethylpyrazine is unique due to the presence of both a furan and a pyrazine ring connected by a sulfanyl linkage. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

59021-10-2

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-2,5-dimethylpyrazine

InChI

InChI=1S/C11H12N2OS/c1-8-6-12-9(2)11(13-8)15-7-10-4-3-5-14-10/h3-6H,7H2,1-2H3

InChI Key

IEDDVCWDHHBMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)SCC2=CC=CO2)C

Origin of Product

United States

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